molecular formula C9H11FN2OS B8372732 N-ethoxy-N'-(4-fluorophenyl)thiourea

N-ethoxy-N'-(4-fluorophenyl)thiourea

Cat. No.: B8372732
M. Wt: 214.26 g/mol
InChI Key: MFFKZJMPDVPEEP-UHFFFAOYSA-N
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Description

N-Ethoxy-N'-(4-fluorophenyl)thiourea is a thiourea derivative characterized by an ethoxy group (-OCH₂CH₃) and a 4-fluorophenyl substituent on opposite nitrogen atoms of the thiourea core. Thiourea derivatives are widely studied for their diverse applications, including anticancer activity, catalysis, and antimicrobial properties, often modulated by substituents like fluorophenyl groups, which influence steric and electronic properties .

Properties

Molecular Formula

C9H11FN2OS

Molecular Weight

214.26 g/mol

IUPAC Name

1-ethoxy-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C9H11FN2OS/c1-2-13-12-9(14)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,14)

InChI Key

MFFKZJMPDVPEEP-UHFFFAOYSA-N

Canonical SMILES

CCONC(=S)NC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Physical Properties

Thiourea derivatives vary significantly in physical and structural properties based on substituents. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-Ethoxy-N'-(4-fluorophenyl)thiourea* C₉H₁₁FN₂OS 226.26 (calculated) Ethoxy, 4-fluorophenyl Hypothesized planar distortion due to steric effects
N-4-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea C₁₅H₁₃FN₂O₂S 320.34 Methoxybenzoyl, 4-fluorophenyl Lower re-rank score (RS= -6.27) than hydroxyurea, indicating potent SirT1 inhibition
1-(4-Fluorophenyl)-3-(4-phenoxyphenyl)thiourea C₁₉H₁₅FN₂OS 338.40 Phenoxyphenyl, 4-fluorophenyl High boiling point (450.1°C), density 1.3 g/cm³
1-Butyl-3-(4-fluorophenyl)thiourea C₁₁H₁₅FN₂S 226.31 Butyl, 4-fluorophenyl Limited data; structural simplicity may enhance solubility
N-(4-Hydroxyphenyl)thiourea C₇H₈N₂OS 168.21 Hydroxyphenyl Chelating agent for metal ions

*Theoretical values for this compound are inferred from analogs.

Key Observations :

  • Alkoxy vs. Acyl Groups : Methoxybenzoyl () and ethoxy substituents may differ in electronic effects, with acyl groups (e.g., methoxybenzoyl) offering stronger conjugation, affecting receptor binding .
  • Phenoxyphenyl vs.
Anticancer Activity:
  • N-4-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea : Demonstrated cytotoxic activity against HeLa cells (IC₅₀ = 87.3 µM), outperforming hydroxyurea (IC₅₀ = 132.4 µM) .
  • Selenoureas with 4-Fluorophenyl Groups: Achieved up to 96% enantioselectivity in asymmetric catalysis, highlighting the fluorophenyl group's role in stabilizing transition states .
Antimicrobial Activity:

Key Insight : Fluorophenyl substituents enhance biological activity by improving binding affinity to targets like SirT1 or microbial enzymes, likely through hydrophobic and dipole interactions .

Physicochemical and Crystallographic Features

  • Planarity and Hydrogen Bonding: Thioureas with fluorophenyl groups often exhibit nonplanar geometries due to steric repulsion, as seen in porphyrin analogs (). This distortion may influence packing in crystalline states and solubility .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-ethoxy-N'-(4-fluorophenyl)thiourea and its derivatives?

  • Methodological Answer : Thiourea derivatives are typically synthesized via multi-step organic reactions. For example, a general procedure involves reacting an amine (e.g., 4-fluoroaniline) with an isothiocyanate in the presence of a base like triethylamine. Solvents such as tetrahydrofuran (THF) are used, followed by purification via column chromatography (petroleum ether/diethyl ether) or recrystallization . Modifications to the aromatic rings (e.g., ethoxy or methoxy groups) can be introduced using acyl chlorides or nucleophilic substitution .

Q. How are thiourea derivatives characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural characterization relies on spectroscopic methods:
  • NMR (¹H, ¹³C) to confirm substitution patterns and hydrogen bonding.
  • FT-IR to identify thiourea's ν(N–H) and ν(C=S) stretches (~3200 cm⁻¹ and ~1250 cm⁻¹, respectively).
  • X-ray crystallography (using SHELX programs) for precise determination of molecular geometry and intermolecular interactions .

Q. What in vitro assays are used to screen the cytotoxic activity of thiourea derivatives?

  • Methodological Answer : Cytotoxicity is assessed using cell viability assays like MTT or SRB on cancer cell lines (e.g., HeLa). IC₅₀ values are calculated from dose-response curves, with hydroxyurea often as a positive control. For example, N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea showed IC₅₀ values comparable to hydroxyurea in HeLa cells .

Advanced Research Questions

Q. How can computational docking studies guide the optimization of thiourea derivatives for target-specific activity?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict binding modes and affinity scores (RS values) for targets like SirT1 or SARS-CoV-2 3CLpro. For instance, lower RS values for N-4-methoxybenzoyl derivatives correlate with higher predicted inhibitory activity. Pharmacophore analysis identifies critical interactions (e.g., hydrogen bonds with SER442A or steric interactions stabilizing binding) .

Q. What strategies resolve discrepancies between computational predictions and experimental cytotoxicity data?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility not modeled in docking. Validate predictions with:
  • Molecular Dynamics (MD) Simulations to assess binding stability.
  • Free Energy Perturbation (FEP) for affinity refinement.
  • Experimental Validation using mutagenesis (e.g., SER442A-to-ALA) to confirm interaction sites .

Q. How do substituents on the aromatic rings influence biological activity in thiourea derivatives?

  • Methodological Answer : Substituent effects are analyzed via Quantitative Structure-Activity Relationship (QSAR) models. For example, hydrophobic groups (e.g., trifluoromethyl) enhance lipophilicity (Log P), while electron-withdrawing groups (e.g., fluoro) improve target binding. A QSAR equation for SARS-CoV-2 inhibitors (Log 1/C = 0.269 Log P² – 2.776 Log P + 0.221 cMR +3.195) highlights these contributions .

Q. What crystallographic challenges arise in refining thiourea derivatives, and how are they addressed?

  • Methodological Answer : Challenges include disorder in flexible ethoxy groups or weak hydrogen bonding. Use SHELXL for refinement:
  • Apply ISOR restraints for anisotropic displacement parameters.
  • Model hydrogen bonds (e.g., N–H···S) using DFIX commands.
  • High-resolution data (<1.0 Å) improves accuracy for twinned crystals .

Methodological Tables

Table 1 : Key Interactions of Thiourea Derivatives with Biological Targets

DerivativeTargetInteraction TypeBinding Affinity (RS)Reference
N-4-Methoxybenzoyl derivativeSirT1H-bond (SER442A, LEU443A)3.2 kcal/mol
4-Trifluoromethyl derivativeSARS-CoV-2 3CLproHydrophobic pocketIC₅₀ = 12.3 µM

Table 2 : Synthesis and Purification Conditions for Thiourea Derivatives

StepReagents/ConditionsYield (%)Purification Method
14-Fluoroaniline + Ethoxyisocyanate, THF, 24h65Column chromatography (8:2 PE/Et₂O)
2Recrystallization (hexane)78Solvent evaporation

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